

# CAS number for Fmoc-NH-PEG5-NH-Boc

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## Compound of Interest

Compound Name: **Fmoc-NH-PEG5-NH-Boc**

Cat. No.: **B11932871**

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An In-depth Technical Guide to **Fmoc-NH-PEG5-NH-Boc**

## Introduction

**Fmoc-NH-PEG5-NH-Boc** is a heterobifunctional linker molecule widely utilized in chemical biology and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).<sup>[1]</sup> This linker is comprised of three key components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a five-unit polyethylene glycol (PEG) spacer, and a tert-butoxycarbonyl (Boc) protecting group. The PEG spacer enhances the solubility and bioavailability of the resulting conjugate, while the Fmoc and Boc groups provide orthogonal protection of the terminal amine functionalities, allowing for sequential and site-specific conjugation of different molecular entities.<sup>[2]</sup>

## Physicochemical Properties

A definitive, universally recognized CAS (Chemical Abstracts Service) number for **Fmoc-NH-PEG5-NH-Boc** is not consistently reported across various suppliers. Some vendors list the CAS number as "N/A" (Not Available).<sup>[3]</sup> This ambiguity may arise from slight variations in the reported chemical structures. Researchers are advised to verify the specific properties of the compound from their chosen supplier.

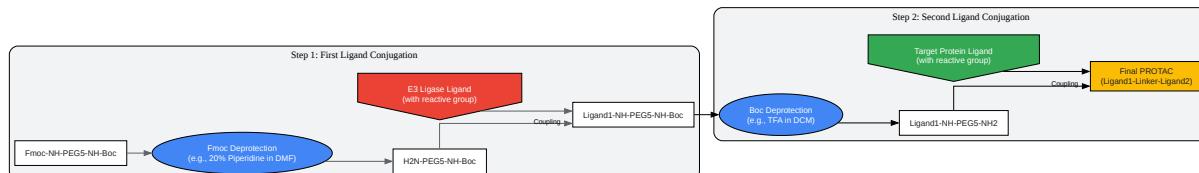
The table below summarizes the quantitative data available for **Fmoc-NH-PEG5-NH-Boc** from different sources, highlighting the noted discrepancies.

Property	Value (Source 1)	Value (Source 2)
Molecular Formula	C30H42N2O8 <sup>[2][3]</sup>	C32H46N2O9
Molecular Weight	558.67 g/mol	602.72 g/mol
Purity	>98%	Not Specified
Storage (Long-term)	-20°C	-20°C
Storage (Short-term)	0 - 4°C (days to weeks)	4°C in DMSO (2 weeks)

## Application in PROTAC Synthesis

The primary application of **Fmoc-NH-PEG5-NH-Boc** is as a linker in the construction of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's role is to connect the target protein-binding ligand and the E3 ligase-binding ligand at an optimal distance and orientation to facilitate the formation of a stable ternary complex. The hydrophilic and flexible nature of the PEG5 chain in **Fmoc-NH-PEG5-NH-Boc** is advantageous for improving the solubility and conformational flexibility of the resulting PROTAC.

The general workflow for synthesizing a PROTAC using **Fmoc-NH-PEG5-NH-Boc** is depicted below. It involves the sequential deprotection of the Fmoc and Boc groups to allow for the stepwise conjugation of the two different ligands.

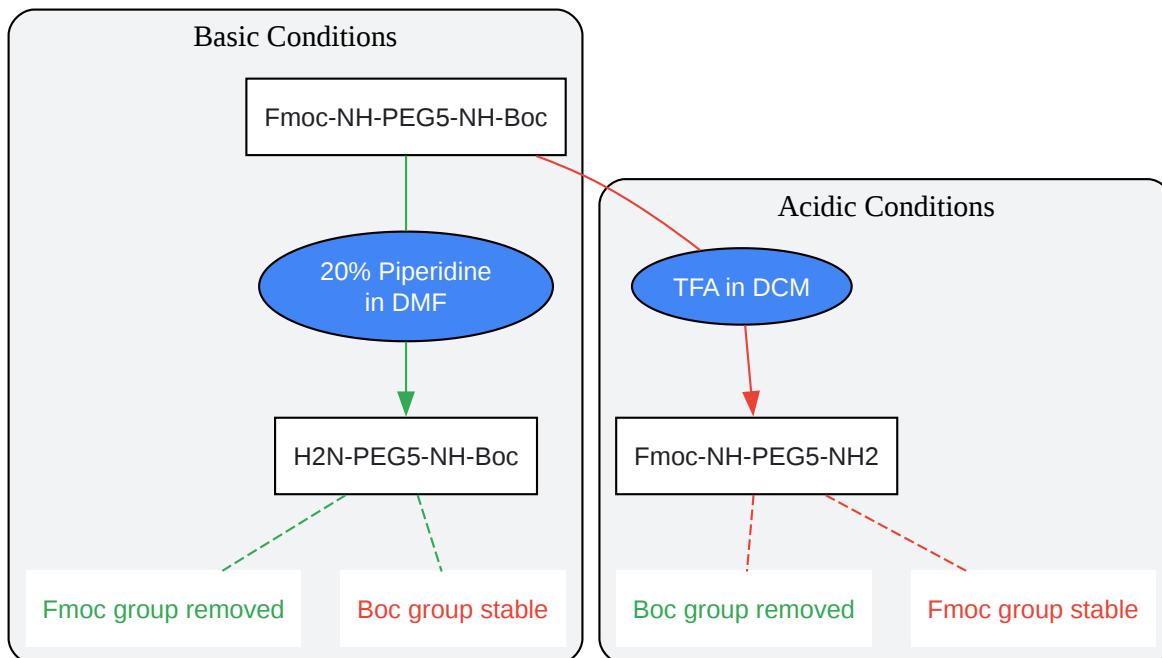
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PROTAC Synthesis Workflow using **Fmoc-NH-PEG5-NH-Boc**.

## Experimental Protocols

### Principle of Orthogonal Deprotection

The utility of **Fmoc-NH-PEG5-NH-Boc** in multi-step synthesis is derived from the principle of orthogonal protection. The Fmoc and Boc groups are chemically distinct and can be removed under different conditions without affecting each other. The Fmoc group is labile to basic conditions, while the Boc group is labile to acidic conditions. This allows for the selective deprotection of one amine terminus while the other remains protected, enabling precise control over the synthetic route.

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Orthogonal deprotection of Fmoc and Boc groups.

## Protocol 1: Fmoc Group Deprotection

This protocol describes the removal of the Fmoc group to yield a free primary amine, while the Boc group remains intact.

Materials:

- **Fmoc-NH-PEG5-NH-Boc**
- 20% (v/v) solution of piperidine in N,N-Dimethylformamide (DMF)
- DMF for washing
- Reaction vessel

- Shaker or magnetic stirrer

Methodology:

- Dissolve or swell the substrate (e.g., **Fmoc-NH-PEG5-NH-Boc** attached to a solid support) in DMF in a suitable reaction vessel.
- Drain the solvent and add the 20% piperidine in DMF solution to the substrate.
- Agitate the mixture at room temperature for 20-30 minutes. The reaction can be monitored by UV spectroscopy by observing the release of the dibenzofulvene-piperidine adduct.
- Drain the reaction mixture.
- Wash the resulting product thoroughly with DMF (at least 3-5 times) to remove all traces of piperidine and the cleaved Fmoc by-product.
- The product, H<sub>2</sub>N-PEG5-NH-Boc, with a free amine, is now ready for the subsequent coupling reaction.

## Protocol 2: Boc Group Deprotection

This protocol outlines the removal of the Boc group using acidic conditions, leaving the Fmoc group unaffected.

Materials:

- Substrate with a Boc-protected amine (e.g., Ligand1-NH-PEG5-NH-Boc)
- Solution of 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
- DCM for washing
- A base for neutralization, such as 10% (v/v) Diisopropylethylamine (DIEA) in DCM
- Reaction vessel

Methodology:

- Place the Boc-protected substrate in a reaction vessel.
- Add the TFA/DCM solution to the substrate.
- Allow the reaction to proceed at room temperature for 30 minutes.
- Drain the TFA/DCM solution.
- Wash the resin thoroughly with DCM to remove excess TFA.
- Neutralize the resulting trifluoroacetate salt by washing with the 10% DIEA in DCM solution.
- Wash the product again with DCM to remove excess base and salts.
- The product, now with a deprotected amine terminus, is ready for the next step in the synthesis.

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## References

- 1. Fmoc-NH-PEG5-NH-Boc \_ TargetMol [targetmol.com]
- 2. Buy Fmoc-PEG5-NHBoc [smolecule.com]
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